molecular formula C20H20F3N3O2 B2667840 N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1396888-30-4

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2667840
CAS No.: 1396888-30-4
M. Wt: 391.394
InChI Key: OPTKBGPVSHSRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a chemical compound intended for research use only. It is not for diagnostic or therapeutic applications. Researchers are advised that this product is a benzamide derivative, a class of compounds known to include potent and selective kinase inhibitors for targets like c-KIT, which is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) . Compounds with structural similarities, featuring a piperidine core linked to a trifluoromethyl-substituted benzamide, have been developed as highly selective, potent, and orally available type II c-KIT kinase inhibitors . Such inhibitors function by targeting specific kinase signaling pathways, leading to antiproliferative effects, induction of apoptosis, and cell cycle arrest in relevant cellular models . The structural motif of this compound suggests its potential utility in basic research to study kinase signaling pathways and their roles in cellular processes. Handle this material with care in a controlled laboratory environment.

Properties

IUPAC Name

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c21-20(22,23)17-4-2-1-3-16(17)18(27)25-13-14-7-11-26(12-8-14)19(28)15-5-9-24-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTKBGPVSHSRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the isonicotinoyl group, and the coupling with the trifluoromethylbenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Specifically, derivatives of isonicotinoyl piperidines have shown efficacy against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . This suggests that N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide could be explored for its potential as an antimicrobial agent.

2. Enzyme Inhibition
Molecular docking studies have demonstrated that compounds with trifluoromethyl groups can act as non-covalent inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases, making this compound a candidate for further investigation in this area .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening A study screening various piperidine derivatives found that those with isonicotinoyl substitutions exhibited significant activity against Mycobacterium tuberculosis .
Enzyme Inhibition Another research highlighted that hydrazinecarboxamides related to the trifluoromethylbenzamide structure showed moderate inhibition of AChE and BuChE, suggesting potential applications in treating Alzheimer's disease .
Pharmacological Profile Compounds similar to this compound have been reported to possess analgesic and anticonvulsant properties, indicating a broad therapeutic scope .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and yield. The structural complexity allows for various modifications that could enhance its biological activity or reduce toxicity.

Mechanism of Action

The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its ability to bind to and inhibit specific kinases. By blocking the activity of these kinases, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells. This inhibition can lead to the suppression of tumor growth and potentially enhance the effectiveness of other therapeutic agents.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to structurally related benzamides (Table 1):

Compound Name Substituents/Modifications Key Structural Features Reference ID
Flutolanil N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide 2-(trifluoromethyl)benzamide; 3-isopropoxyphenyl
Inabenfide N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide Pyridinecarboxamide; chlorophenyl group
4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) Bromo-benzamide; nitro and methoxy substituents Nitro group enhances electron-withdrawing effects
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Fluorinated chromene-pyrazolopyrimidine core; isopropylbenzamide Complex heterocyclic core; fluorinated substituents

Key Observations :

  • Trifluoromethyl Group : Shared with flutolanil, this group enhances lipophilicity and metabolic resistance compared to nitro or bromo substituents in 4MNB .
  • Heterocyclic Moieties: The isonicotinoyl group in the target compound introduces a pyridine ring, contrasting with flutolanil’s alkoxyphenyl group. This may enable π-π stacking or hydrogen bonding in biological targets .
  • Steric Effects: The piperidine-isonicotinoyl chain offers greater conformational flexibility compared to rigid cores like the pyrazolopyrimidine in Example 53 .

Physicochemical and Pharmacokinetic Properties

  • The target compound’s melting point is unreported but expected to be influenced by its polar pyridine group.
  • Synthetic Yields : Yields for complex benzamides vary widely. Example 53 was synthesized in 28% yield , while a triazole-containing benzamide in achieved 50% yield under optimized conditions .

Biological Activity

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, also referred to as N1-IMPO, is a synthetic compound that has garnered attention for its potential biological activity, particularly in the modulation of bromodomain and extraterminal (BET) proteins. This article explores the biological activity of N1-IMPO, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N1-IMPO is characterized by the following molecular formula:

C19H20F3N3O2C_{19}H_{20}F_3N_3O_2

It has a molecular weight of approximately 373.38 g/mol. The compound integrates a piperidine ring, an isonicotinoyl moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its pharmacological properties .

N1-IMPO functions primarily as a modulator of BET proteins. These proteins are integral in regulating gene expression through their interaction with acetylated histones. By binding competitively to the bromodomain of BET proteins, N1-IMPO prevents their interaction with chromatin, thereby disrupting transcriptional regulation. This mechanism has implications for various cellular processes including:

  • Transcription Regulation : Inhibition of BET proteins leads to altered gene expression profiles.
  • Cell Cycle Regulation : Modulation of cell proliferation pathways.
  • DNA Repair : Potential impact on cellular responses to DNA damage .

Antiproliferative Effects

Research indicates that N1-IMPO exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown efficacy against gastrointestinal stromal tumors (GISTs), with IC50 values indicating potent inhibition of cell growth .

Cell Line GI50 (μM) Effect
GIST-T10.021Induces apoptosis
GIST-8820.043Cell cycle arrest

Preclinical studies have demonstrated that N1-IMPO effectively suppresses tumor growth in xenograft models without significant toxicity .

Selectivity Profile

The selectivity profile of N1-IMPO has been evaluated using KinomeScan technology, which assesses its interaction with various kinases. The compound displayed a high selectivity score (S score = 0.01), indicating minimal off-target effects compared to other kinases . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Study 1: Efficacy in GIST Models

In a recent study, N1-IMPO was tested in GIST models to evaluate its therapeutic potential. The compound not only inhibited c-KIT-mediated signaling pathways but also induced apoptosis in cancer cells. The study highlighted the compound's ability to effectively target c-KIT while maintaining acceptable bioavailability (36%) .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how N1-IMPO affects cellular signaling pathways. It was found that the trifluoromethyl group plays a critical role in enhancing hydrophobic interactions necessary for binding to its molecular targets . This structural feature is essential for the compound's biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a piperidine derivative with a benzoyl chloride intermediate. For example, amide bond formation using coupling reagents like HBTU in THF, followed by purification via silica gel chromatography . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical for improving yields, as seen in similar compounds where yields varied from 45% to 86% depending on reagents .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS) are primary tools. For instance, ¹H NMR in CDCl₃ can confirm benzamide proton environments (δ 7.81–6.30 ppm), while ¹³C NMR verifies trifluoromethyl and piperidine carbons . Discrepancies in peak assignments (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) or comparative analysis with structurally analogous compounds .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines : Based on structurally similar benzamides, hazards include acute toxicity and respiratory irritation. Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and fume hood use. Avoid dust formation and ensure proper ventilation during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate stability issues of intermediates during synthesis?

  • Strategy : Labile intermediates (e.g., isonicotinoylpiperidine derivatives) require inert atmospheres (N₂/Ar) and low-temperature storage. Stabilizing agents like BHT (butylated hydroxytoluene) may prevent oxidation. For example, THF is preferred over DMF for moisture-sensitive steps due to its lower hygroscopicity .

Q. What computational or experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Molecular docking studies (using AutoDock Vina) can predict binding affinities to targets like kinases or G-protein-coupled receptors. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd). For related trifluoromethyl benzamides, IC₅₀ values against cancer cell lines were determined using MTT assays .

Q. How do structural modifications (e.g., substituent variations on the benzamide core) impact pharmacokinetic properties?

  • Analysis : The trifluoromethyl group enhances metabolic stability and lipophilicity, as shown in similar compounds with logP values ~3.5 . Modifying the piperidine moiety (e.g., introducing methyl groups) can alter blood-brain barrier permeability, assessed via in vitro PAMPA assays .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Resolution : Cross-validate assays using standardized protocols (e.g., OECD guidelines). For instance, discrepancies in antibacterial activity may arise from variations in bacterial strains or culture conditions. Meta-analyses of IC₅₀ data and dose-response curves are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.